molecular formula C20H13N3O3S B7728134 MFCD04173279

MFCD04173279

Cat. No.: B7728134
M. Wt: 375.4 g/mol
InChI Key: MUIDTHHCNIOJEX-RAXLEYEMSA-N
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Description

MFCD04173279 is a chemical compound identified by its Molecular Formula Data Code (MFCD). For accurate characterization, essential data such as molecular formula, molecular weight, solubility, and spectral properties (e.g., NMR, LC-MS) are typically required .

Properties

IUPAC Name

(Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c21-11-13(19(24)22-12-15-4-3-9-25-15)10-14-7-8-17(26-14)20-23-16-5-1-2-6-18(16)27-20/h1-10H,12H2,(H,22,24)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDTHHCNIOJEX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=C(C#N)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C(/C#N)\C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04173279 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: MFCD04173279 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD04173279 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD04173279 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analyses of chemical compounds focus on structural, functional, or application-based similarities. Below is a hypothetical framework for comparing MFCD04173279 with analogous compounds, modeled after evidence-based methodologies :

Table 1: Key Properties of this compound and Similar Compounds

Property This compound Compound A (CAS 905306-69-6) Compound B (CAS 56469-02-4)
Molecular Formula Not Provided C₇H₁₀N₂O C₉H₉NO₂
Molecular Weight Not Provided 138.17 g/mol 163.17 g/mol
Solubility Not Provided Highly water-soluble Moderate in polar solvents
Synthesis Yield Not Provided 30–69% (method-dependent) 98% (optimized conditions)
Functional Groups Not Provided Pyridine derivatives Isoquinolinone derivatives
Applications Not Provided Catalysis, ligand synthesis Pharmaceutical intermediates

Structural Similarities and Differences

  • Compound A (CAS 905306-69-6): Shares pyridine-based motifs, which are common in hybrid phosphine-alkene ligands for transition-metal catalysis .
  • Compound B (CAS 56469-02-4): Features an isoquinolinone core, often used in medicinal chemistry. Its high yield (98%) under green chemistry conditions highlights methodological best practices that could apply to this compound optimization .

Functional and Application-Based Contrasts

  • Catalytic vs. Pharmaceutical Roles : Compound A’s use in catalysis diverges from Compound B’s pharmaceutical relevance . This compound may occupy a niche depending on its functional groups.
  • Synthetic Accessibility : Compound B’s superior yield under eco-friendly conditions underscores the importance of reaction optimization, a critical factor for scaling this compound.

Research Findings and Limitations

Without explicit data on this compound, gaps persist in its:

  • Spectroscopic Characterization : NMR, IR, or mass spectrometry data are essential for structural confirmation .
  • Thermodynamic Properties : Melting/boiling points, stability under storage conditions, and reactivity profiles are undocumented.

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